![molecular formula C17H15N5O4 B11180888 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11180888.png)
2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a pyrido[4,3-d]pyrimidin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the morpholine and nitrophenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(MORPHOLIN-4-YL)-6-(3-AMINOPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-NITROPHENYL)MORPHOLIN-3-ONE
- 2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS
Uniqueness
2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific combination of functional groups and its pyrido[4,3-d]pyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H15N5O4 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H15N5O4/c23-16-14-11-18-17(20-6-8-26-9-7-20)19-15(14)4-5-21(16)12-2-1-3-13(10-12)22(24)25/h1-5,10-11H,6-9H2 |
InChI Key |
KRPOGUUMEJFVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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